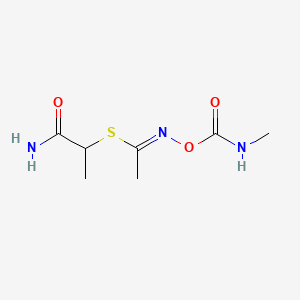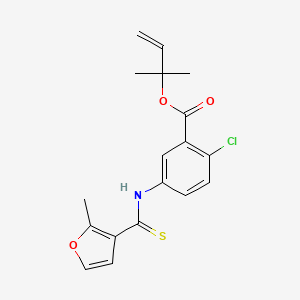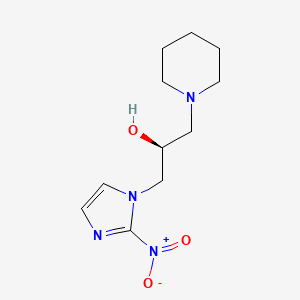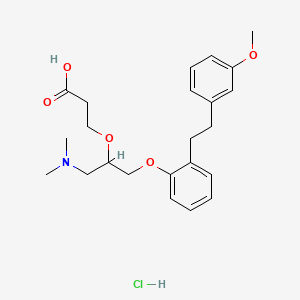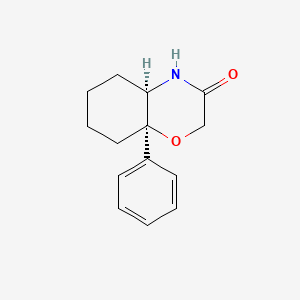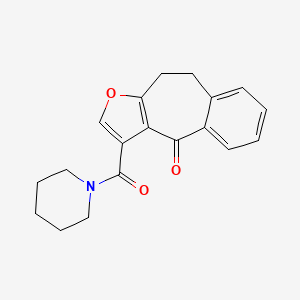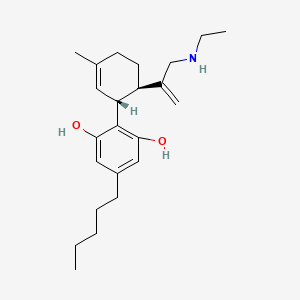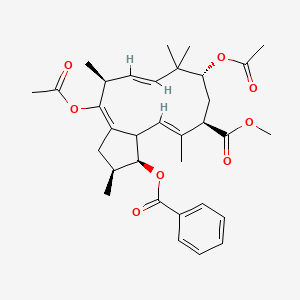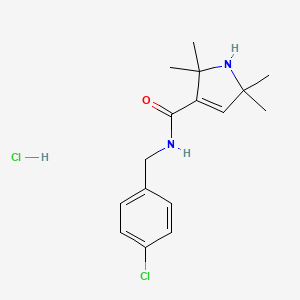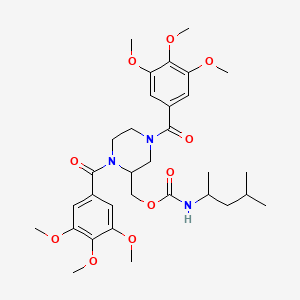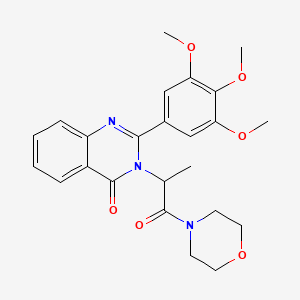
2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3311(sup 3,7))dec-1-yl-2-butenamide is a complex organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide typically involves multiple steps:
Formation of the tricyclo decyl group: This can be achieved through a series of cyclization reactions.
Attachment of the methylphenyl group: This step might involve Friedel-Crafts alkylation.
Incorporation of the hydroxyl and oxo groups: These functional groups can be introduced through oxidation and reduction reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and efficiency, as well as ensuring the reactions are environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methylphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4)
Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(331
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism of action would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, altering biochemical pathways. The tricyclo decyl group could provide stability, while the hydroxyl and oxo groups might be involved in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-cyclohexyl-2-butenamide
- 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-phenyl-2-butenamide
Uniqueness
The presence of the tricyclo decyl group in 2-Hydroxy-4-(4-methylphenyl)-4-oxo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-2-butenamide makes it unique compared to other similar compounds. This group can provide additional stability and unique chemical properties, potentially leading to different reactivity and applications.
Properties
CAS No. |
126681-79-6 |
|---|---|
Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(Z)-N-(1-adamantyl)-4-hydroxy-4-(4-methylphenyl)-2-oxobut-3-enamide |
InChI |
InChI=1S/C21H25NO3/c1-13-2-4-17(5-3-13)18(23)9-19(24)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,9,14-16,23H,6-8,10-12H2,1H3,(H,22,25)/b18-9- |
InChI Key |
RLGOWIDYKKKRCH-NVMNQCDNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/C(=O)C(=O)NC23CC4CC(C2)CC(C4)C3)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC(=O)C(=O)NC23CC4CC(C2)CC(C4)C3)O |
solubility |
8.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


